molecular formula C9H17Cl2N3O B2791042 rac-[(2r,3s)-2-(1-methyl-1h-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride CAS No. 1989638-19-8

rac-[(2r,3s)-2-(1-methyl-1h-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride

Cat. No.: B2791042
CAS No.: 1989638-19-8
M. Wt: 254.16
InChI Key: KYRSYUGUCJWXOS-OXOJUWDDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-[(2r,3s)-2-(1-methyl-1h-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes an oxolane ring and an imidazole moiety. This compound is often used in research due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(2r,3s)-2-(1-methyl-1h-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Imidazole Moiety: The imidazole group is introduced through a substitution reaction, where a suitable imidazole derivative reacts with the oxolane intermediate.

    Formation of the Methanamine Group: The methanamine group is introduced through a reductive amination reaction.

    Formation of the Dihydrochloride Salt: The final compound is obtained by treating the free base with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-[(2r,3s)-2-(1-methyl-1h-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole or oxolane moieties are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives with additional oxygen-containing functional groups, while reduction may yield fully saturated derivatives.

Scientific Research Applications

rac-[(2r,3s)-2-(1-methyl-1h-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of rac-[(2r,3s)-2-(1-methyl-1h-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. The imidazole moiety can interact with enzymes and receptors, modulating their activity. The oxolane ring may also play a role in the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

rac-[(2r,3s)-2-(1-methyl-1h-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride can be compared with other similar compounds, such as:

    [(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride: Similar structure but with a pyrazole ring instead of an imidazole ring.

    [(2R,3S)-2-(1-methyl-1H-imidazol-4-yl)oxolan-3-yl]methanamine dihydrochloride: Similar structure but with the imidazole ring substituted at a different position.

    [(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)tetrahydrofuran-3-yl]methanamine dihydrochloride: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.

Properties

IUPAC Name

[(2R,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.2ClH/c1-12-4-3-11-9(12)8-7(6-10)2-5-13-8;;/h3-4,7-8H,2,5-6,10H2,1H3;2*1H/t7-,8+;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRSYUGUCJWXOS-OXOJUWDDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2C(CCO2)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1[C@H]2[C@@H](CCO2)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.